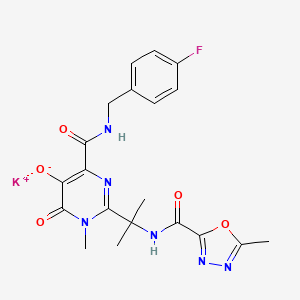

Raltegravir Potassium

Description

Properties

IUPAC Name |

potassium;4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxopyrimidin-5-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN6O5.K/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11;/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFUKBHBISRAZTF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)[O-])C(=O)NCC3=CC=C(C=C3)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FKN6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501007339 | |

| Record name | Potassium 4-[{[(4-fluorophenyl)methyl]imino}(hydroxy)methyl]-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl}-6-oxo-1,6-dihydropyrimidin-5-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501007339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871038-72-1 | |

| Record name | Raltegravir potassium [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871038721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium 4-[{[(4-fluorophenyl)methyl]imino}(hydroxy)methyl]-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl}-6-oxo-1,6-dihydropyrimidin-5-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501007339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | potassium;4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5 methyl-1,3,4oxadiazole-2-carbonyl)amino]propan-2-yl]-6 oxopyrimidin-5-olate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RALTEGRAVIR POTASSIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43Y000U234 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of Raltegravir Potassium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery and synthesis of Raltegravir Potassium, a pioneering HIV-1 integrase strand transfer inhibitor. The document outlines the journey from initial lead discovery to the development of a potent antiretroviral agent, providing detailed experimental protocols, quantitative data summaries, and visual representations of key processes.

Discovery of Raltegravir: From Lead Identification to Optimization

The discovery of Raltegravir was a culmination of extensive research aimed at identifying a novel class of antiretroviral drugs targeting the HIV-1 integrase enzyme, a critical component of the viral replication cycle.

The HIV-1 Integrase Enzyme: A Prime Therapeutic Target

HIV-1 integrase (IN) is one of three essential viral enzymes required for replication, the others being reverse transcriptase and protease.[1][2] IN catalyzes the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer.[1] Due to the absence of a human cellular equivalent, HIV-1 integrase presented a highly selective and attractive target for antiretroviral therapy.[3]

Initial Leads: The Diketo Acid (DKA) Moiety

Early efforts in the discovery of integrase inhibitors identified compounds containing a β-diketo acid (DKA) moiety as having potent and selective inhibitory activity against the strand transfer step of integration.[4] These compounds were found to chelate the divalent metal ions (typically Mg2+) in the active site of the integrase enzyme, thereby preventing the binding of the host DNA and inhibiting the strand transfer reaction.[1]

Lead Optimization: Emergence of the Naphthyridine Core

While the DKA-containing compounds demonstrated promising in vitro activity, they often suffered from poor pharmacokinetic properties. This led to a lead optimization campaign to identify more metabolically stable candidates.[5][6] Through structural modifications, researchers replaced the 1,3-DKA moiety with an 8-hydroxy-(1,6) naphthyridine scaffold, giving rise to naphthyridine carboxamide compounds.[4] This evolution from 5,6-dihydroxypyrimidine-4-carboxamides and N-methyl-4-hydroxypyrimidinone-carboxamides ultimately led to the identification of Raltegravir.[2]

The structure-activity relationship (SAR) studies revealed that a benzyl group in a hydrophobic pocket and a triad to chelate the two Mg2+ ions were crucial for potent inhibition.

Synthesis of Raltegravir Potassium

Several synthetic routes for Raltegravir Potassium have been developed. A common approach involves the construction of the central pyrimidinone ring, followed by the introduction of the side chains.

Key Intermediates and Reactions

A representative synthesis starts with 2-amino-2-methylpropanenitrile. The pyrimidinone core is constructed, followed by N-methylation. The final steps involve coupling with the 5-methyl-1,3,4-oxadiazole-2-carboxylic acid moiety and 4-fluorobenzylamine.

Detailed Experimental Protocols

This key intermediate is synthesized through a multi-step process starting from benzyl-1-(4-{[(4-fluorobenzyl)amino]carbonyl}-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1-methylethylcarbamate (IX).

-

Reaction: Hydrogenation of Compound (IX) in the presence of a Palladium on carbon (Pd/C) catalyst.

-

Solvent: Methanol.

-

Procedure: Compound (IX) is dissolved in methanol, and Pd/C is added. The mixture is subjected to hydrogenation until the reaction is complete. The catalyst is then filtered off, and the solvent is evaporated to yield Intermediate (X).

-

Reaction: Condensation of Intermediate (X) with 5-methyl-1,3,4-oxadiazole-2-carboxylic acid (XI).

-

Reagents: Oxalyl chloride and triethylamine.

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF).

-

Procedure: 5-methyl-1,3,4-oxadiazole-2-carboxylic acid (XI) is treated with oxalyl chloride in anhydrous DMF to form the corresponding acid chloride. Intermediate (X) and triethylamine are then added to the reaction mixture. The reaction is stirred until completion. The crude Raltegravir is then isolated and purified.

-

Procedure: Raltegravir (I) is suspended in a suitable solvent such as methylene chloride. A solution of potassium hydroxide in an alcohol (e.g., ethanol) is added. The resulting solution is stirred, and Raltegravir Potassium precipitates. The solid is then filtered, washed, and dried.[7]

Biological Activity and Pharmacokinetics

The biological activity of Raltegravir has been extensively characterized through a series of in vitro and in vivo studies.

In Vitro Inhibition of HIV-1 Integrase

Raltegravir is a potent inhibitor of the strand transfer activity of purified HIV-1 integrase in vitro, with an IC50 of 2–7 nM.[7] It demonstrates high selectivity for HIV-1 integrase over other phosphoryltransferases.[7]

Antiviral Activity in Cell Culture

In cell-based assays, Raltegravir effectively inhibits the replication of a broad panel of HIV-1 isolates, including those resistant to other classes of antiretroviral drugs.[7]

Pharmacokinetics and Metabolism

Raltegravir is orally administered and rapidly absorbed.[1] The major mechanism of clearance in humans is glucuronidation mediated by the UGT1A1 enzyme.[8]

Quantitative Data Summary

| Parameter | Value | Assay/Species | Reference |

| IC50 (Strand Transfer) | 2 - 7 nM | In vitro enzymatic assay | [7] |

| IC95 (Cell-based) | 0.019 µM (10% FBS) | Cell-based assay | [1] |

| IC95 (Cell-based) | 0.031 µM (50% NHS) | Cell-based assay | [1] |

| Protein Binding | ~83% | Human plasma | [9] |

| Elimination Half-life | ~9 hours | Humans | [2] |

| Major Metabolite | Raltegravir-glucuronide | Humans | [8] |

| Metabolizing Enzyme | UGT1A1 | Humans | [8] |

Experimental Methodologies

HIV-1 Integrase Strand Transfer Assay (In Vitro)

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration catalyzed by the purified recombinant integrase enzyme.

-

Principle: A radiolabeled or fluorescently tagged viral DNA substrate is incubated with purified HIV-1 integrase and a target DNA molecule. In the presence of an effective inhibitor, the incorporation of the viral DNA into the target DNA is blocked.

-

General Protocol:

-

Prepare a reaction mixture containing buffer, Mg2+, DTT, purified HIV-1 integrase, a pre-processed viral long terminal repeat (LTR) oligonucleotide substrate, and the target DNA.

-

Add varying concentrations of the test compound (e.g., Raltegravir).

-

Initiate the reaction by adding the integrase enzyme.

-

Incubate the reaction at 37°C.

-

Stop the reaction and analyze the products by gel electrophoresis and autoradiography or fluorescence imaging.

-

Quantify the amount of strand transfer product to determine the IC50 value.

-

Cell-Based HIV-1 Replication Assay

This assay assesses the antiviral activity of a compound in a cellular context.

-

Principle: Susceptible host cells are infected with HIV-1 in the presence of varying concentrations of the test compound. The inhibition of viral replication is measured by quantifying a viral marker, such as p24 antigen or reverse transcriptase activity, in the cell culture supernatant.

-

General Protocol:

-

Seed susceptible cells (e.g., MT-4 or CEMx174) in a multi-well plate.

-

Add serial dilutions of the test compound.

-

Infect the cells with a known amount of HIV-1.

-

Incubate the culture for a period of time (e.g., 3-7 days).

-

Collect the cell culture supernatant.

-

Measure the amount of a viral replication marker (e.g., p24 antigen by ELISA).

-

Calculate the EC50 value, which is the concentration of the compound that inhibits viral replication by 50%.

-

Pharmacokinetic Studies in Preclinical Species

These studies are conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the drug candidate.

-

General Protocol (for a single-dose oral study):

-

Administer a single oral dose of the compound to the test animals (e.g., rats, dogs, or macaques).

-

Collect blood samples at various time points post-dosing.

-

Process the blood samples to obtain plasma.

-

Extract the drug from the plasma samples.

-

Quantify the concentration of the parent drug and any major metabolites using a validated analytical method, such as LC-MS/MS.

-

Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and half-life.

-

Mechanism of Action: Inhibition of HIV-1 Integrase Strand Transfer

Raltegravir exerts its antiviral effect by specifically inhibiting the strand transfer step of HIV-1 integration.

By binding to the HIV-1 integrase active site, Raltegravir chelates the essential magnesium ions, preventing the catalytic activity required for the covalent insertion of the viral DNA into the host chromosome. This effectively halts the viral replication cycle.[1]

References

- 1. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. extranet.who.int [extranet.who.int]

- 3. Pharmacokinetic profile of raltegravir, elvitegravir and dolutegravir in plasma and mucosal secretions in rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapid Screening of HIV Reverse Transcriptase and Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel ultrasensitive LC-MS/MS assay for quantification of intracellular raltegravir in human cell extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel ultrasensitive LC-MS/MS assay for quantification of intracellular raltegravir in human cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Raltegravir: first in class HIV integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism and disposition in humans of raltegravir (MK-0518), an anti-AIDS drug targeting the human immunodeficiency virus 1 integrase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Raltegravir | Johns Hopkins HIV Guide [hopkinsguides.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Raltegravir Potassium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of Raltegravir Potassium (CAS Registry No.: 871038-72-1), a potent, orally bioavailable HIV-1 integrase strand transfer inhibitor.[1][2] Understanding these characteristics is critical for researchers working on formulation development, analytical method development, and further investigation of its therapeutic potential.

Core Physicochemical Properties

Raltegravir Potassium is the potassium salt of Raltegravir.[3] It is classified as a Biopharmaceutics Classification System (BCS) Class 2 drug, indicating poor solubility and high permeability.[4] The compound is typically supplied as a white to off-white crystalline solid.[][6]

| Property | Value | Reference |

| Chemical Formula | C₂₀H₂₀FKN₆O₅ | [1][3] |

| Molecular Weight | 482.51 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder/solid | [][6][7] |

| CAS Number | 871038-72-1 | [1] |

Solubility Profile

The solubility of Raltegravir is highly dependent on pH, a critical factor for its absorption in the gastrointestinal tract. Its solubility markedly increases with rising pH due to the deprotonation of the hydroxyl group on the pyrimidine ring.[8]

Aqueous Solubility

Raltegravir is sparingly soluble in aqueous buffers at lower pH values, with solubility increasing significantly in neutral to alkaline conditions.[1][8]

| Medium / Condition | Solubility | Reference |

| Water | ~71 mg/mL | [4] |

| Water (with ultrasonic) | 25 mg/mL | [] |

| USP HCl acid buffer (pH 1.2) | 0.014 mg/mL | [4] |

| USP Acetate buffer (pH 4.5) | 0.020 mg/mL | [4] |

| pH 5.0 and below | ~3 mM at a 10 mM concentration | [8] |

| pH 6.0 | 3.7 mM at a 10 mM concentration | [8] |

| pH 6.8 and above | Fully soluble at a 10 mM concentration | [8] |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |

Organic Solvent Solubility

For research applications, stock solutions are typically prepared in organic solvents.

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | ~2 mg/mL to 6 mg/mL | [1][] |

| Dimethylformamide (DMF) | ~1 mg/mL | [1] |

Ionization and Partitioning

Raltegravir is a weak acid.[9] Its ionization state, and consequently its lipophilicity, is pH-dependent, which influences its membrane permeability and absorption.

| Parameter | Value | Reference |

| pKa | 6.7 (determined by UV spectroscopy) 6.3 (reported in FDA documents) | [4][8][9] |

| LogP (Octanol/Water) | ~1.0 (from pH 1 to 5) Decreases from 1.06 to -1.29 (from pH 5 to 9) | [9] |

The apparent partition coefficient (LogP) decreases as the pH increases above the pKa, reflecting the increased ionization and higher aqueous solubility of the compound.[8][9]

Thermal Properties and Polymorphism

Understanding the solid-state properties of an active pharmaceutical ingredient (API) is crucial for ensuring the stability and consistency of the final drug product.

| Property | Value | Reference |

| Melting Point | 155 - 157 °C (with decomposition) | [][6][10] |

Raltegravir Potassium is known to exist in multiple polymorphic forms, including amorphous, anhydrous crystalline, and hydrated crystalline states.[11] These different solid forms can vary in their physical properties, stability, and dissolution rates.[11] For instance, a specific hydrated polymorphic form (Form IV) has been noted for its excellent long-term stability.[12] Differential Scanning Calorimetry (DSC) is a key technique for identifying and characterizing these different forms.[11]

Stability and Storage

Proper storage is essential to maintain the integrity of Raltegravir Potassium for research use.

| Form | Storage Condition | Duration | Reference |

| Solid (Powder) | -20°C | ≥ 4 years | [1] |

| +4°C | 2 years | [] | |

| In Solvent | -80°C | 6 months | [] |

| -20°C | 1 month | [] |

Aqueous solutions of Raltegravir Potassium are not recommended for storage beyond one day.[1] The primary metabolic pathway for Raltegravir is glucuronidation, mediated by the UGT1A1 enzyme.[13][14] Forced degradation studies indicate that Raltegravir is susceptible to degradation under acidic and basic hydrolysis and oxidative stress.[15] However, long-term stability studies of the drug substance have shown no significant degradation when stored at 25°C/60% RH for 36 months.[16]

Mechanism of Action Pathway

Raltegravir targets the HIV integrase enzyme, a critical component of the viral replication cycle. It specifically inhibits the strand transfer step, where the enzyme permanently inserts the viral DNA into the host cell's genome. By blocking this action, Raltegravir prevents the formation of the HIV provirus, thereby halting viral replication.[2][17]

Caption: Mechanism of action of Raltegravir Potassium in the HIV replication cycle.

Experimental Protocols

The following sections detail standardized methodologies for determining the key physicochemical properties of Raltegravir Potassium.

Determination of Aqueous Solubility (Shake-Flask Method)

This is the recommended method for determining equilibrium solubility.[18] It involves agitating an excess amount of the solid drug in a specific medium until equilibrium is reached.

Caption: Experimental workflow for shake-flask solubility determination.

Detailed Protocol:

-

Preparation: Prepare aqueous buffers at various pH values (e.g., 1.2, 4.5, 6.8) as recommended by WHO/ICH guidelines.[18]

-

Addition of API: Add an excess amount of Raltegravir Potassium to a sealed container with a known volume of the prepared buffer. The amount should be sufficient to ensure undissolved solids are present at equilibrium.

-

Equilibration: Place the container in a mechanical agitator or shaker bath maintained at a constant temperature of 37 ± 1 °C. Agitate the suspension for a predetermined time (e.g., 24-48 hours), sufficient to reach equilibrium.

-

Sampling: After equilibration, allow the suspension to settle. Withdraw an aliquot of the supernatant.

-

Separation: Immediately separate the undissolved solids from the liquid phase. This is typically achieved by centrifugation at high speed or by filtration through a chemically inert filter (e.g., 0.45 µm PTFE).[18]

-

Analysis: Accurately dilute the clear supernatant with a suitable solvent and determine the concentration of Raltegravir using a validated analytical method, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a highly accurate and common method for pKa determination of ionizable drugs.[19][20]

Caption: Experimental workflow for pKa determination by potentiometric titration.

Detailed Protocol:

-

Instrument Calibration: Calibrate a potentiometer using at least three standard pH buffers (e.g., pH 4, 7, and 10).[19]

-

Sample Preparation: Prepare a solution of Raltegravir Potassium of known concentration (e.g., 1 mM) in a solution of constant ionic strength (e.g., 0.15 M KCl).[19][21]

-

Titration: Place the solution in a thermostatted vessel on a magnetic stirrer. Immerse the calibrated pH electrode.

-

Data Collection: Titrate the solution with a standardized titrant (e.g., 0.1 M HCl for a basic salt). Add the titrant in small, precise increments and record the pH reading after each addition, ensuring the reading is stable.[19]

-

Analysis: Plot the recorded pH values against the volume of titrant added. The resulting sigmoid curve will have an inflection point. The pKa is the pH value at the point where 50% of the substance is neutralized (the half-equivalence point).

Thermal Analysis (Differential Scanning Calorimetry)

DSC is used to determine the melting point and investigate polymorphism by measuring changes in heat flow as a function of temperature.[22]

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC) analysis.

Detailed Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium.[23]

-

Sample Preparation: Accurately weigh a small amount of the Raltegravir Potassium sample (typically 2-5 mg) into a DSC pan (e.g., aluminum).

-

Sealing: Hermetically seal the pan to prevent any loss of material during heating. Prepare an empty, sealed pan to use as a reference.

-

Measurement: Place the sample and reference pans into the DSC cell. Subject the cell to a controlled temperature program, typically a linear heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 200 °C).[23] The process is carried out under an inert nitrogen atmosphere.

-

Data Analysis: The output is a thermogram plotting heat flow versus temperature. An endothermic peak indicates melting, and the extrapolated onset of this peak is taken as the melting point.[24] The presence of other thermal events may indicate polymorphic transitions, desolvation, or decomposition.

Stability-Indicating Assay (Forced Degradation Study)

Forced degradation studies are performed to demonstrate the specificity of an analytical method and to understand the degradation pathways of the API.[25][26]

Caption: General workflow for a forced degradation stability study.

Detailed Protocol:

-

Preparation: Prepare stock solutions of Raltegravir Potassium at a known concentration.

-

Stress Application: Subject the API to a series of stress conditions as per ICH guidelines (Q1A).[15]

-

Acidic Hydrolysis: Treat with an acid (e.g., 0.1 M HCl) and heat (e.g., 80 °C) for a defined period.[15]

-

Basic Hydrolysis: Treat with a base (e.g., 0.1 M NaOH) and heat.[15]

-

Oxidative Degradation: Treat with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.[27]

-

Thermal Stress: Expose the solid powder to dry heat.

-

Photolytic Stress: Expose the solution to UV/Visible light.

-

-

Sample Processing: At appropriate time points, withdraw samples. For hydrolyzed samples, neutralize them before dilution.

-

Analysis: Analyze the stressed samples, along with an unstressed control, using a validated stability-indicating RP-HPLC method. The method must be capable of separating the intact Raltegravir peak from all potential degradation product peaks.

-

Evaluation: Assess the results to determine the percentage of degradation. Peak purity analysis (e.g., using a photodiode array detector) should be performed to confirm that the parent peak is free from co-eluting degradants.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Raltegravir potassium (MK-0518) | HIV Integrase | CAS 871038-72-1 | Buy Raltegravir potassium (MK-0518) from Supplier InvivoChem [invivochem.com]

- 3. Raltegravir Potassium | C20H20FKN6O5 | CID 23668479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 6. fishersci.com [fishersci.com]

- 7. Raltegravir Potassium CAS 871038-72-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. Divalent Metals and pH Alter Raltegravir Disposition In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Raltegravir Potassium | 871038-72-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 11. US8742105B2 - Polymorphs of raltegravir potassium - Google Patents [patents.google.com]

- 12. EP2755968A1 - Novel polymorphic form of raltegravir potassium - Google Patents [patents.google.com]

- 13. drugs.com [drugs.com]

- 14. selleckchem.com [selleckchem.com]

- 15. greenpharmacy.info [greenpharmacy.info]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. Raltegravir | C20H21FN6O5 | CID 54671008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. who.int [who.int]

- 19. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 20. medwinpublishers.com [medwinpublishers.com]

- 21. 2.4. Determination of pKa [bio-protocol.org]

- 22. news-medical.net [news-medical.net]

- 23. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 24. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 25. ijper.org [ijper.org]

- 26. A novel stability-indicating HPLC-DAD method for determination of favipiravir, a potential antiviral drug for COVID-19 treatment; application to degradation kinetic studies and in-vitro dissolution profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

Initial in vitro studies of Raltegravir Potassium's antiviral activity

An In-depth Technical Guide to the Initial In Vitro Antiviral Studies of Raltegravir Potassium

Introduction

Raltegravir (MK-0518), marketed as Isentress®, is the first approved antiretroviral drug in the class of integrase strand transfer inhibitors (INSTIs).[1][2][3] Its development marked a significant advancement in the management of Human Immunodeficiency Virus (HIV) infection, providing a novel mechanism of action to combat the virus, including strains resistant to other drug classes.[1][4][5] This technical guide provides a comprehensive overview of the foundational in vitro studies that characterized the antiviral activity of Raltegravir Potassium, detailing its mechanism of action, quantitative efficacy, the experimental protocols used for its evaluation, and the initial pathways of resistance development.

Core Mechanism of Action: Integrase Strand Transfer Inhibition

HIV replication requires the covalent insertion of the viral DNA, produced via reverse transcription, into the host cell's genome. This critical step is catalyzed by the viral enzyme integrase.[2][6] The integration process occurs in two main steps:

-

3'-Processing: Integrase binds to the ends of the linear viral DNA and removes two nucleotides from each 3' end.[6][7]

-

Strand Transfer: The integrase-viral DNA complex (the pre-integration complex) is transported into the host cell nucleus. Integrase then cleaves the host DNA and covalently joins the processed 3' ends of the viral DNA to the host DNA, completing the integration.[6][7]

Raltegravir is a potent and selective inhibitor of the strand transfer step.[4][5][8] It functions as an interfacial inhibitor by binding to the integrase-viral DNA complex, chelating the divalent metal ions (typically Mg²⁺) in the enzyme's active site.[4] This action prevents the stable binding of the host DNA and blocks the strand transfer reaction, thus halting the integration of the viral genome and effectively aborting the replication cycle.[6][7][9]

Caption: HIV integrase pathway and the inhibitory action of Raltegravir.

Quantitative Summary of In Vitro Antiviral Activity

Initial in vitro studies established Raltegravir's potent activity against a broad range of HIV isolates, including wild-type and multidrug-resistant strains.[1] The key quantitative metrics are summarized below.

Table 1: Raltegravir Potency in Enzymatic and Cell-Based Assays

| Assay Type | Target/Virus | Metric | Value (nM) | Conditions/Cell Line | Reference |

| Enzymatic Assay | Purified HIV-1 Integrase | IC₅₀ | 2 - 7 | Inhibition of strand transfer | [1][4] |

| Cell-Based Assay | Wild-Type HIV-1 | IC₉₅ | 19 | 10% Fetal Bovine Serum | [4] |

| Wild-Type HIV-1 | IC₉₅ | 31 | 50% Normal Human Serum | [4][5] | |

| Wild-Type HIV-1 | IC₉₅ | 31 ± 20 | Human T lymphoid cells | [9][10] | |

| Wild-Type HIV-2 | IC₉₅ | 6 | CEMx174 cells | [9][10] |

-

IC₅₀ (50% Inhibitory Concentration): The concentration of a drug that inhibits 50% of the target enzyme's activity.

-

IC₉₅ (95% Inhibitory Concentration): The concentration of a drug that inhibits 95% of viral replication in cell culture.

Table 2: Raltegravir Efficacy (EC₅₀) Against Different HIV Strains

| Assay Type | HIV Strain | Metric | Value (nM) | Cell Line | Reference |

| Single-Cycle | HIV-1 (NL4-3) | EC₅₀ | 4.9 ± 2.4 | MAGIC-5A | [11] |

| HIV-1 (Group O) | EC₅₀ | 10.1 ± 6.2 | MAGIC-5A | [11] | |

| HIV-2 (ROD9) | EC₅₀ | 9.4 ± 2.7 | MAGIC-5A | [11] | |

| HIV-2 (Group A) | EC₅₀ | 2.6 - 20 | MAGIC-5A | [11] | |

| Spreading Infection | HIV-1 (NL4-3) | EC₅₀ | 0.50 ± 0.16 | MT-4 | [11] |

| HIV-2 (ROD9) | EC₅₀ | 0.55 ± 0.19 | MT-4 | [11] |

-

EC₅₀ (50% Effective Concentration): The concentration of a drug that produces 50% of its maximal antiviral effect.

Experimental Protocols

The characterization of Raltegravir's in vitro activity relied on several key experimental methodologies.

Biochemical Integrase Strand Transfer Assay

This cell-free assay directly measures the inhibition of the integrase enzyme's catalytic activity.

-

Objective: To determine the IC₅₀ of Raltegravir against the purified HIV-1 integrase enzyme.

-

Methodology:

-

Reagents: Purified, recombinant HIV-1 integrase enzyme; a donor DNA substrate mimicking the processed viral DNA end; and a target DNA substrate mimicking host DNA.

-

Reaction: The enzyme, donor DNA, and target DNA are incubated together in the presence of divalent cations (e.g., Mg²⁺) and varying concentrations of Raltegravir.

-

Analysis: The reaction products, representing the successful strand transfer (integration) events, are separated by gel electrophoresis and quantified.

-

Endpoint: The concentration of Raltegravir that reduces the amount of strand transfer product by 50% is calculated as the IC₅₀.[1][4]

-

Cell-Based Single-Cycle Infectivity Assay

This assay measures antiviral activity over a single round of viral infection, preventing viral spread.

-

Objective: To determine the EC₅₀ of Raltegravir against various HIV strains in a controlled, single-replication cycle.

-

Methodology:

-

Cells: An indicator cell line, such as MAGIC-5A cells, which contains an HIV-1 long terminal repeat (LTR) driving a reporter gene (e.g., β-galactosidase).

-

Infection: Cells are plated and pre-incubated with a range of Raltegravir concentrations before being infected with a viral stock.

-

Incubation: The infection proceeds for a limited time (e.g., 48 hours), sufficient for one round of replication and integration.

-

Analysis: Cells are lysed, and the reporter gene activity is measured (e.g., via a colorimetric assay for β-galactosidase).

-

Endpoint: The drug concentration that reduces reporter activity by 50% compared to untreated controls is determined as the EC₅₀.[11]

-

Caption: Generalized workflow for in vitro antiviral efficacy testing.

In Vitro Resistance Selection Studies

These experiments are designed to identify the genetic mutations that confer resistance to a drug.

-

Objective: To determine the primary resistance pathways for Raltegravir.

-

Methodology:

-

Culture: HIV-1 (e.g., strain IIIB) is cultured in susceptible T-cell lines (e.g., H9 cells) in the presence of a low concentration of Raltegravir.[12]

-

Passaging: As the virus replicates, the culture supernatant is used to infect fresh cells.

-

Dose Escalation: The concentration of Raltegravir is gradually increased in subsequent passages as the virus adapts and develops resistance.[12]

-

Analysis: At various time points, viral DNA is extracted, and the integrase gene is sequenced to identify mutations.

-

Confirmation: The identified mutations are introduced into a wild-type viral clone via site-directed mutagenesis, and the resulting virus is tested for reduced susceptibility to Raltegravir to confirm its role in resistance.[12]

-

Initial In Vitro Resistance Pathways

In vitro resistance selection studies were crucial for predicting how HIV might evade Raltegravir's effects. These studies, later confirmed in clinical settings, identified three primary mutational pathways involving key residues in the integrase enzyme.[8][12][13]

-

N155H Pathway: This was often one of the first mutations to be selected in vitro.[12]

-

Q148 Pathway: Mutations at this residue (to Q148H/K/R) often appear in combination with secondary mutations like G140S/A or E138A/K.[12][13]

-

Y143 Pathway: Changes at this position (to Y143C/H/R) represent a third distinct pathway to resistance.[12][13]

These primary mutations can reduce the binding affinity of Raltegravir to the integrase-DNA complex. Often, they also impair the virus's replication capacity, which can be compensated for by the later acquisition of secondary mutations.[13][14]

Caption: Evolution of the three main genetic pathways for Raltegravir resistance.

Conclusion

The initial in vitro studies of Raltegravir Potassium were instrumental in establishing its profile as a potent and selective antiviral agent. Through a combination of biochemical and cell-based assays, researchers quantified its high potency against both HIV-1 and HIV-2 and elucidated its novel mechanism of action as an integrase strand transfer inhibitor. Furthermore, proactive in vitro resistance selection studies provided critical early insights into the genetic pathways by which HIV could develop resistance, information that has proven invaluable for clinical monitoring and the development of second-generation INSTIs. These foundational studies provided the essential data and rationale for advancing Raltegravir into the clinical trials that would ultimately establish it as a cornerstone of modern antiretroviral therapy.

References

- 1. Raltegravir: first in class HIV integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Raltegravir: molecular basis of its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Raltegravir: the first HIV-1 integrase strand transfer inhibitor in the HIV armamentarium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Raltegravir (MK-0518): a novel integrase inhibitor for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Raltegravir Potassium? [synapse.patsnap.com]

- 7. ruclear.co.uk [ruclear.co.uk]

- 8. dovepress.com [dovepress.com]

- 9. Raltegravir potassium (MK-0518) | HIV Integrase | CAS 871038-72-1 | Buy Raltegravir potassium (MK-0518) from Supplier InvivoChem [invivochem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Phenotypic susceptibility of HIV-2 to raltegravir: integrase mutations Q148R and N155H confer raltegravir resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Patterns of resistance development with integrase inhibitors in HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

An In-depth Technical Guide to the Molecular Structure and Chemical Characteristics of Raltegravir Potassium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical characteristics, and analytical methodologies for Raltegravir Potassium, a potent antiretroviral agent. The information presented herein is intended to support research, development, and quality control activities related to this important therapeutic compound.

Molecular and Chemical Identity

Raltegravir Potassium is the potassium salt of Raltegravir, a first-in-class integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection.[1][2][3] Its chemical structure is characterized by a central pyrimidinone core linked to a fluorobenzyl group and a methyl-oxadiazole moiety.

Chemical Structure and Identifiers

The fundamental chemical identifiers for Raltegravir Potassium are summarized in the table below, providing a concise reference for its molecular identity.

| Identifier | Value |

| Chemical Name | potassium 4-((4-fluorobenzyl)carbamoyl)-1-methyl-2-(2-(5-methyl-1,3,4-oxadiazole-2-carboxamido)propan-2-yl)-6-oxo-1,6-dihydropyrimidin-5-olate |

| CAS Number | 871038-72-1 |

| Molecular Formula | C₂₀H₂₀FKN₆O₅ |

| Molecular Weight | 482.51 g/mol |

| InChI Key | IFUKBHBISRAZTF-UHFFFAOYSA-M |

| SMILES String | CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)[O-])C(=O)NCC3=CC=C(C=C3)F.[K+] |

Physicochemical Properties

The physicochemical properties of Raltegravir Potassium are critical for its formulation, delivery, and pharmacokinetic profile. The following table summarizes key quantitative data.

| Property | Value |

| Melting Point | 155 - 157 °C |

| pKa | 6.3 |

| LogP | 1.3 (ALOGPS) |

| Solubility in DMSO | 96 mg/mL |

| Solubility in Ethanol | 10 mg/mL |

| Solubility in Water | Insoluble (as the free acid); solubility of the potassium salt increases with pH. |

Crystalline Structure and Polymorphism

Raltegravir Potassium is known to exist in multiple polymorphic forms, which can impact its stability and dissolution characteristics. Several crystalline forms, including anhydrous and hydrated forms, have been identified and characterized using techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). For example, crystalline anhydrous Form 1 is characterized by PXRD peaks at 2θ angles of approximately 5.9, 12.5, 20.0, 20.6, and 25.6 degrees. In contrast, a hydrated Form 2 exhibits peaks at about 7.9, 13.8, 15.7, 24.5, and 31.5 degrees. The existence of these polymorphs underscores the importance of solid-state characterization in the development of Raltegravir Potassium drug products.

Mechanism of Action: HIV Integrase Inhibition

Raltegravir's therapeutic effect stems from its potent and specific inhibition of the HIV-1 integrase enzyme. This enzyme is crucial for the replication of the virus as it catalyzes the insertion of the viral DNA into the host cell's genome. This process, known as strand transfer, is a critical step in the establishment of a persistent HIV infection.[1][2] Raltegravir binds to the active site of the integrase, preventing it from carrying out the strand transfer reaction and thereby blocking the integration of viral DNA.[1][2]

Caption: Mechanism of HIV Integrase Inhibition by Raltegravir.

Experimental Protocols

This section details methodologies for the synthesis, analysis, and in vitro evaluation of Raltegravir Potassium.

Synthesis and Purification of Raltegravir Potassium

A common synthetic route to Raltegravir involves the reaction of 2-amino-2-methylpropanenitrile with the acid chloride of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid.[4] The resulting product is then treated with hydroxylamine to form an amidoxime.[4] The central pyrimidone ring is constructed through the reaction of the amidoxime with dimethyl acetylenedicarboxylate.[4] The synthesis is completed by converting the methyl ester to an amide with 4-fluorobenzylamine and subsequent methylation.[4]

To prepare a specific polymorphic form, such as Form 3, Raltegravir base can be suspended in a suitable solvent like isopropyl alcohol. An alcoholic solution of a potassium base, such as potassium hydroxide, is then added. The reaction mixture may be heated to reflux and then stirred for several hours to facilitate the crystallization of the desired polymorph, which is then isolated by filtration and dried.

References

Raltegravir Potassium's Target Binding Site on HIV Integrase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Raltegravir (Isentress®), the first approved HIV-1 integrase strand transfer inhibitor (INSTI), represents a significant milestone in antiretroviral therapy. Its mechanism of action centers on the specific inhibition of the viral enzyme integrase, which is essential for the replication of HIV. This technical guide provides a comprehensive overview of the binding interaction between Raltegravir Potassium and its target, HIV integrase. It delves into the molecular details of the binding site, presents quantitative binding data, outlines key experimental protocols for studying this interaction, and visualizes the underlying molecular and experimental workflows. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug discovery and development in the field of HIV therapeutics.

Introduction to HIV Integrase and Raltegravir

Human Immunodeficiency Virus Type 1 (HIV-1) establishes a persistent infection by integrating its viral DNA into the host cell's genome, a process catalyzed by the viral enzyme integrase (IN).[1] This integration is a critical step in the viral life cycle, making integrase a prime target for antiretroviral drugs.[2] HIV-1 integrase is a 32 kDa protein composed of three domains: the N-terminal domain (NTD), the catalytic core domain (CCD), and the C-terminal domain (CTD).[3] The catalytic core domain contains the highly conserved DDE motif, comprising three acidic residues (Asp64, Asp116, and Glu152), which is essential for the enzyme's catalytic activity.[1]

Raltegravir is a potent inhibitor of the strand transfer step of HIV-1 integration.[4] It functions by binding to the integrase active site and chelating two divalent magnesium ions (Mg²⁺), which are critical cofactors for the catalytic reaction.[5][6] This action prevents the covalent linkage of the viral DNA to the host chromosome, effectively halting viral replication.[1]

The Molecular Binding Site of Raltegravir on HIV Integrase

Structural studies, primarily using the prototype foamy virus (PFV) integrase as a model due to challenges in crystallizing the full-length HIV-1 integrase, have provided significant insights into the binding mode of Raltegravir.[5] These studies have been complemented by cryo-electron microscopy (cryo-EM) of the HIV-1 intasome, the nucleoprotein complex composed of integrase and viral DNA ends.[7][8]

The binding of Raltegravir occurs within the catalytic core domain of HIV-1 integrase, at the interface with the viral DNA ends. The key features of this binding site include:

-

The DDE Motif: The carboxylate groups of the conserved DDE triad (Asp64, Asp116, and Glu152) are crucial for coordinating the two catalytic Mg²⁺ ions.[1] Raltegravir directly interacts with these metal ions through its β-hydroxyketone motif, effectively displacing the reactive 3'-hydroxyl group of the processed viral DNA.[5]

-

Magnesium Ions: Two Mg²⁺ ions are essential for both the catalytic activity of integrase and the binding of Raltegravir.[5] The inhibitor's ability to chelate these ions is central to its mechanism of action.

-

Viral DNA End: Raltegravir also interacts with the terminal base of the viral DNA, stacking on top of it within the active site.[5]

-

Amino Acid Residues: While direct contacts with HIV-1 integrase residues are inferred from resistance mutations and homology modeling based on PFV structures, key residues in the vicinity of the active site include those in the flexible loop (residues 140-149).[9] Mutations in this region, particularly at positions Y143, Q148, and N155, are known to confer resistance to Raltegravir, indicating their proximity to or influence on the drug's binding pocket.[10] For instance, the N155H mutation is thought to disrupt the coordination of the Mg²⁺ ions in the active site.[9]

Quantitative Binding Data

The inhibitory activity of Raltegravir against HIV-1 integrase has been quantified using various in vitro and cell-based assays. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of Raltegravir against HIV-1 Integrase

| Parameter | Value (nM) | Assay Condition |

| IC₅₀ (Strand Transfer) | 2 - 7 | Purified HIV-1 Integrase |

| IC₅₀ (Strand Transfer) | 10 | Purified HIV-1 Integrase |

| EC₉₅ (in vitro) | 31 ± 20 | HIV-1 infected human T-lymphoid cells |

| EC₉₅ (in vitro) | 6 - 50 | Primary clinical HIV-1 isolates |

| EC₉₅ (in vitro, HIV-2) | 6 | HIV-2 infected CEMx174 cells |

Data sourced from multiple studies.[4][10]

Table 2: Raltegravir Susceptibility of Common Resistance Mutants

| Integrase Mutation | Fold Change in IC₅₀/EC₅₀ |

| Y143C/H/R | Varies with additional mutations |

| Q148H/K/R | High-level resistance |

| N155H | Significant increase |

| G140S + Q148H | Very high resistance |

Fold change is relative to wild-type virus. Data compiled from various resistance studies.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between Raltegravir and HIV-1 integrase.

In Vitro HIV-1 Integrase Strand Transfer Assay

This assay quantitatively measures the ability of Raltegravir to inhibit the strand transfer step of integration in a cell-free system.

Materials:

-

Recombinant full-length HIV-1 integrase protein

-

Donor DNA substrate: A double-stranded oligonucleotide mimicking the U5 end of the HIV-1 LTR, with one strand labeled (e.g., with biotin).

-

Target DNA substrate: A double-stranded oligonucleotide or plasmid DNA.

-

Assay Buffer: Typically contains a buffering agent (e.g., MOPS or HEPES), salt (e.g., NaCl), a reducing agent (e.g., DTT), and a divalent cation (e.g., MgCl₂ or MnCl₂).

-

Raltegravir Potassium solution at various concentrations.

-

96-well plates (e.g., streptavidin-coated for biotin-labeled donor DNA).

-

Detection reagents (e.g., HRP-conjugated antibody against a label on the target DNA, and a suitable substrate like TMB).

-

Plate reader.

Protocol:

-

Plate Preparation: Coat streptavidin-coated 96-well plates with the biotinylated donor DNA substrate. Wash to remove unbound DNA.

-

Integrase Binding: Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the donor DNA.

-

Inhibitor Addition: Add serial dilutions of Raltegravir (or control compounds) to the wells and incubate.

-

Strand Transfer Reaction: Initiate the strand transfer reaction by adding the target DNA substrate. Incubate to allow the integration reaction to proceed.

-

Detection: Wash the plates to remove unreacted components. Add a detection antibody (e.g., anti-digoxigenin-HRP if the target DNA is digoxigenin-labeled) and incubate.

-

Signal Generation: Add the HRP substrate (e.g., TMB) and incubate until color develops. Stop the reaction with an acid solution.

-

Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each Raltegravir concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Single-Round HIV-1 Infectivity Assay for IC₅₀ Determination

This cell-based assay measures the ability of Raltegravir to inhibit HIV-1 replication in a single round of infection.

Materials:

-

Producer cell line (e.g., 293T) for generating pseudotyped HIV-1 virions.

-

Plasmids: An HIV-1 proviral vector with a reporter gene (e.g., luciferase or GFP) and a plasmid encoding a viral envelope protein (e.g., VSV-G).

-

Target cell line susceptible to infection (e.g., HeLa or TZM-bl cells).

-

Cell culture medium, fetal bovine serum, and antibiotics.

-

Raltegravir Potassium solution at various concentrations.

-

Reagents for quantifying the reporter gene expression (e.g., luciferase assay substrate).

-

Luminometer or fluorescence microscope/plate reader.

Protocol:

-

Virus Production: Co-transfect the producer cell line with the HIV-1 proviral vector and the envelope plasmid to produce pseudotyped virions.

-

Virus Harvest: Collect the cell culture supernatant containing the virus particles and determine the virus titer (e.g., by p24 ELISA or a TCID₅₀ assay).[11]

-

Infection: Seed the target cells in a 96-well plate. Pre-incubate the cells with serial dilutions of Raltegravir. Then, infect the cells with a known amount of the pseudotyped virus.

-

Incubation: Incubate the infected cells for a period sufficient for one round of infection and reporter gene expression (typically 48-72 hours).

-

Reporter Gene Assay: Lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).

-

Data Analysis: Calculate the percent inhibition of infectivity for each Raltegravir concentration and determine the IC₅₀ value.

X-ray Crystallography of Integrase-Raltegravir Complex

This technique provides high-resolution structural information of the binding interaction. Due to the difficulty in crystallizing full-length HIV-1 integrase, this protocol is often adapted for the more tractable PFV integrase.

Protocol Overview:

-

Protein Expression and Purification: Express and purify high-quality, homogenous integrase protein.

-

Complex Formation (Co-crystallization): Incubate the purified integrase with a molar excess of Raltegravir and the viral DNA oligonucleotides to form a stable complex.

-

Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain well-ordered crystals of the complex.

-

Data Collection: Expose the crystals to a high-intensity X-ray beam (often at a synchrotron source) and collect diffraction data.

-

Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.

-

Model Building and Refinement: Build an atomic model of the protein-ligand complex into the electron density map and refine it to obtain a final, accurate structure.

Cryo-Electron Microscopy (Cryo-EM) of the HIV-1 Intasome

Cryo-EM has emerged as a powerful technique to visualize the structure of large, dynamic complexes like the HIV-1 intasome.

Protocol Overview:

-

Intasome Assembly: Assemble the HIV-1 intasome by incubating purified HIV-1 integrase with viral DNA oligonucleotides under specific buffer conditions.[7][8]

-

Sample Preparation for Cryo-EM: Apply a small volume of the purified intasome solution to an EM grid, blot away excess liquid, and plunge-freeze it in liquid ethane to vitrify the sample.

-

Data Collection: Image the vitrified sample in a transmission electron microscope at cryogenic temperatures, collecting a large number of images of individual intasome particles.

-

Image Processing: Use specialized software to select particles, align them, and reconstruct a 3D density map of the intasome.

-

Model Building and Analysis: Build an atomic model of the intasome into the cryo-EM map and analyze the structure to understand the interactions between integrase, viral DNA, and any bound inhibitors.

Site-Directed Mutagenesis of HIV-1 Integrase

This technique is used to introduce specific amino acid changes into the integrase protein to study their impact on enzyme function and Raltegravir susceptibility.

Protocol Overview:

-

Primer Design: Design mutagenic primers containing the desired nucleotide change that will result in the desired amino acid substitution.[6][12]

-

Mutagenesis PCR: Perform a PCR reaction using a plasmid containing the wild-type integrase gene as a template and the mutagenic primers. This reaction will generate copies of the plasmid containing the desired mutation.

-

Template Digestion: Digest the parental, non-mutated plasmid DNA using the DpnI restriction enzyme, which specifically cleaves methylated DNA (the original plasmid DNA is methylated, while the newly synthesized DNA is not).

-

Transformation: Transform the mutated plasmid into competent E. coli cells for amplification.

-

Sequence Verification: Isolate the plasmid DNA from the transformed bacteria and sequence the integrase gene to confirm the presence of the desired mutation.

-

Protein Expression and Functional Analysis: Express the mutant integrase protein and characterize its enzymatic activity and susceptibility to Raltegravir using the assays described above.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to the study of Raltegravir's interaction with HIV integrase.

Caption: Mechanism of HIV-1 Integration and Raltegravir Inhibition.

References

- 1. Integrase and integration: biochemical activities of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Structural Studies of the HIV-1 Integrase Protein: Compound Screening and Characterization of a DNA-Binding Inhibitor | PLOS One [journals.plos.org]

- 4. academic.oup.com [academic.oup.com]

- 5. PDB-101: Molecule of the Month: Integrase [pdb101.rcsb.org]

- 6. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]

- 7. CryoEM Structures and Atomic Model of the HIV-1 Strand Transfer Complex Intasome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. Raltegravir-Induced Adaptations of the HIV-1 Integrase: Analysis of Structure, Variability, and Mutation Co-occurrence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hivclinic.ca [hivclinic.ca]

- 11. Calculating HIV-1 Infectious Titre Using a Virtual TCID50 Method | Springer Nature Experiments [experiments.springernature.com]

- 12. research.cbc.osu.edu [research.cbc.osu.edu]

An In-depth Technical Guide to the Early-Stage Research on the Metabolic Pathways of Raltegravir Potassium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research into the metabolic pathways of Raltegravir Potassium, the first-in-class HIV integrase strand transfer inhibitor. The document focuses on foundational in vitro, preclinical, and early-phase clinical studies that elucidated the biotransformation and pharmacokinetic profile of this antiretroviral agent.

Executive Summary

Early research definitively established that the primary metabolic pathway of Raltegravir is glucuronidation , mediated predominantly by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1) . This process results in the formation of a single major metabolite, Raltegravir-phenolic glucuronide (M2) , which is pharmacologically inactive. Notably, Raltegravir is not a substrate for, nor an inhibitor or inducer of, the Cytochrome P450 (CYP) enzyme system, minimizing the potential for drug-drug interactions with agents metabolized through this common pathway. The primary route of elimination is through feces, with a smaller portion excreted in the urine, mainly as the M2 metabolite.

In Vitro Metabolism

Initial investigations into Raltegravir's metabolism utilized human liver microsomes and hepatocytes. These studies were crucial in identifying the main metabolic route and the enzymes involved.

Key Findings from In Vitro Studies

-

Primary Pathway: Glucuronidation of the phenolic hydroxyl group of Raltegravir to form the M2 metabolite was identified as the major metabolic pathway[1][2].

-

Enzyme Identification: Correlation and specific chemical inhibition studies in pooled human liver microsomes confirmed that UGT1A1 is the primary enzyme responsible for Raltegravir glucuronidation. Minor contributions from UGT1A9 and UGT1A3 were also noted.

-

CYP450 Involvement: In vitro studies demonstrated that Raltegravir is not a substrate for CYP450 enzymes[1].

Quantitative Data: In Vitro Enzyme Kinetics

The following table summarizes the kinetic parameters for Raltegravir glucuronidation in human liver microsomes.

| Parameter | Value | Source |

| Km (µM) | 183 | |

| Vmax (pmol/min/mg protein) | 1,250 |

Preclinical Metabolism in Animal Models

Studies in various animal species were conducted to understand the in vivo metabolism and pharmacokinetic profile of Raltegravir before human trials.

Key Findings from Preclinical Studies

-

Similar Metabolism: The metabolic profile of Raltegravir in rats, dogs, and rhesus monkeys was found to be qualitatively similar to that observed in vitro with human liver microsomes, with glucuronidation being the main pathway.

-

Excretion: In rats, it was demonstrated that Raltegravir found in feces is at least partly derived from the hydrolysis of the M2 metabolite secreted in bile[1].

Quantitative Data: Preclinical Pharmacokinetics

The following table presents a summary of pharmacokinetic parameters of Raltegravir in different preclinical species following oral administration.

| Species | Dose (mg/kg) | AUC (µM·h) | Cmax (µM) | T½ (h) |

| Rat | 10 | 15.8 | 3.9 | 2.5 |

| Dog | 2 | 23.9 | 4.1 | 5.9 |

| Rhesus Monkey | 10 | 12.3 | 3.1 | 3.7 |

Early-Stage Clinical Research in Humans

Phase I clinical trials in healthy volunteers were instrumental in characterizing the pharmacokinetics, metabolism, and safety of Raltegravir in humans.

Human Mass Balance Study

A single-dose study using radiolabeled [¹⁴C]Raltegravir was conducted to determine the routes of excretion and metabolic fate.

-

Excretion: Following a single oral dose of 200 mg of [¹⁴C]Raltegravir, approximately 51% of the radioactivity was recovered in feces and 32% in urine[1].

-

Metabolites in Plasma and Urine: The major circulating entity in plasma was unchanged Raltegravir, accounting for about 70% of the total radioactivity, with the remaining 30% attributed to the M2 metabolite[1]. In urine, Raltegravir and its M2 metabolite accounted for approximately 9% and 23% of the administered dose, respectively[1].

Single and Multiple Ascending Dose Studies

Early clinical trials in healthy volunteers evaluated the safety and pharmacokinetic profile of single and multiple ascending doses of Raltegravir.

-

Rapid Absorption: Raltegravir is rapidly absorbed, with time to peak plasma concentration (Tmax) occurring approximately 3 hours after oral administration in a fasted state[3].

-

Biphasic Elimination: The plasma concentration of Raltegravir declines in a biphasic manner, with an initial rapid phase and a terminal half-life of approximately 9 hours[3].

-

Dose Proportionality: The area under the plasma concentration-time curve (AUC) and maximum plasma concentration (Cmax) of Raltegravir increase in a dose-proportional manner over a range of 100 mg to 1600 mg[3].

-

Steady State: With twice-daily dosing, steady-state plasma concentrations are achieved within approximately two days[4][5].

Quantitative Data: Raltegravir Pharmacokinetics in Healthy Volunteers (Single Dose)

| Dose (mg) | AUC₀-∞ (µM·h) | Cmax (µM) | T½ (h) |

| 100 | 4.8 | 1.2 | 8.9 |

| 200 | 9.5 | 2.1 | 9.1 |

| 400 | 18.7 | 4.2 | 9.3 |

| 800 | 36.5 | 7.9 | 9.8 |

Quantitative Data: Raltegravir Pharmacokinetics in Healthy Volunteers (Multiple Dose, 400 mg twice daily)

| Parameter | Value |

| AUC₀-¹²h (µM·h) | 14.3 |

| Cmax (µM) | 4.5 |

| Cmin (nM) | 142 |

| T½ (h) | ~9 |

Experimental Protocols

In Vitro Metabolism of Raltegravir in Human Liver Microsomes

Objective: To determine the metabolic stability and identify the major metabolic pathways of Raltegravir in vitro.

Materials:

-

Raltegravir

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., G6P, G6PD, NADP+)

-

UDPGA (uridine 5'-diphosphoglucuronic acid)

-

Alamethicin

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of Raltegravir in a suitable solvent (e.g., DMSO).

-

Pre-incubate pooled human liver microsomes (final concentration typically 0.5-1.0 mg/mL) in phosphate buffer (pH 7.4) at 37°C for 5 minutes. For glucuronidation assays, add alamethicin (a pore-forming agent to activate UGTs) to the microsomal suspension.

-

Initiate the metabolic reaction by adding the NADPH regenerating system (for oxidative metabolism) and/or UDPGA (for glucuronidation) and Raltegravir (final concentration typically 1-10 µM) to the pre-incubated microsomes.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding a quench solution (e.g., ice-cold acetonitrile).

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the disappearance of the parent drug and the formation of metabolites using a validated LC-MS/MS method.

Bioanalytical Method for Quantification of Raltegravir and M2 Metabolite

Objective: To quantify the concentrations of Raltegravir and its glucuronide metabolite (M2) in plasma and urine samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

Chromatographic Conditions (Typical):

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometric Conditions (Typical):

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Raltegravir transition: e.g., m/z 445.1 → 109.1

-

M2 metabolite transition: e.g., m/z 621.1 → 445.1

-

Internal Standard transition: A stable isotope-labeled analog of Raltegravir.

-

Sample Preparation (Plasma):

-

To a 100 µL aliquot of plasma, add an internal standard.

-

Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).

-

Vortex and centrifuge the samples.

-

Inject a portion of the supernatant onto the LC-MS/MS system.

Visualizations

Metabolic Pathway of Raltegravir

Caption: Primary metabolic pathway of Raltegravir via UGT1A1-mediated glucuronidation.

Experimental Workflow for In Vitro Metabolism Study

Caption: A typical experimental workflow for an in vitro metabolism study of Raltegravir.

Conclusion

The early-stage research on Raltegravir Potassium's metabolic pathways was pivotal in establishing its favorable pharmacokinetic profile. The primary reliance on UGT1A1-mediated glucuronidation for clearance, with a lack of involvement of the CYP450 system, positioned Raltegravir as a drug with a low potential for metabolic drug-drug interactions. This foundational knowledge has been critical for its successful clinical development and its established role in antiretroviral therapy.

References

- 1. Metabolism and disposition in humans of raltegravir (MK-0518), an anti-AIDS drug targeting the human immunodeficiency virus 1 integrase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. extranet.who.int [extranet.who.int]

- 4. Safety, Tolerability, and Pharmacokinetics of Raltegravir After Single and Multiple Doses in Healthy Subjects (2008) [natap.org]

- 5. natap.org [natap.org]

Pharmacological Profile of Raltegravir Potassium in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raltegravir (Isentress®), developed by Merck & Co., is the first-in-class human immunodeficiency virus (HIV) integrase strand transfer inhibitor (INSTI) approved for the treatment of HIV-1 infection.[1][2] By targeting the integrase enzyme, a critical component of the viral replication machinery, Raltegravir offers a unique mechanism of action distinct from other antiretroviral classes.[1] This document provides an in-depth summary of the preclinical pharmacological profile of Raltegravir, focusing on its mechanism of action, in vitro activity, pharmacokinetics, pharmacodynamics, and safety data derived from non-clinical models.

Mechanism of Action

Raltegravir specifically inhibits the strand transfer step of HIV-1 integration, which is an essential process for the insertion of the viral DNA into the host cell's genome.[3] The HIV-1 integrase enzyme catalyzes two key reactions: 3'-processing and strand transfer. Raltegravir binds to the integrase-viral DNA complex and prevents the stable incorporation of the viral genome, thereby blocking viral replication.[1][3] It is highly selective for integrase and does not significantly inhibit host DNA polymerases.[4]

References

The Genesis of a New HIV Treatment Paradigm: A Technical Deep Dive into the Development of Raltegravir

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of integrase inhibitors marked a pivotal moment in the management of Human Immunodeficiency Virus (HIV) infection. This technical guide provides an in-depth chronicle of the scientific journey that led to the discovery and development of Raltegravir (Isentress®), the first-in-class integrase strand transfer inhibitor (INSTI) approved for clinical use. We will explore the foundational research into the HIV integrase enzyme, the evolution of various inhibitor classes, and the crucial preclinical and clinical milestones that established Raltegravir as a cornerstone of antiretroviral therapy. This document synthesizes key quantitative data, details seminal experimental methodologies, and visually represents the intricate pathways and processes that underpinned this therapeutic breakthrough.

Introduction: Targeting the Point of No Return

The replication cycle of HIV-1 is a complex, multi-stage process that offers several targets for therapeutic intervention. One of the most critical steps is the integration of the viral DNA into the host cell's genome, a process catalyzed by the viral enzyme integrase[1][2]. This integration is essentially the point of no return, as it permanently incorporates the viral genetic material into the host's cellular machinery, ensuring the lifelong persistence of the virus[2]. The indispensability of integrase for viral replication made it a highly attractive, yet challenging, target for antiretroviral drug development[3][4].

The HIV-1 integrase enzyme performs two key catalytic functions:

-

3'-Processing: This involves the endonucleolytic removal of a dinucleotide from each 3' end of the newly synthesized viral DNA, exposing a reactive hydroxyl group[5].

-

Strand Transfer: Integrase then facilitates the joining of these processed viral DNA ends to the host cell's chromosomal DNA[2][5].

Early research efforts were fraught with challenges, including the complexity of the integration reaction and the difficulty in developing potent and specific inhibitors.

Early Explorations and the Rise of Diketo Acids

Initial forays into integrase inhibition explored a diverse range of chemical scaffolds. Natural products, such as those derived from fungal extracts, showed some early promise, with some containing a β-hydroxyketo group that would later be recognized as a key structural feature for potent inhibitors[6][7].

A significant breakthrough came with the identification of the diketo acid (DKA) class of inhibitors[8][9]. These compounds were found to selectively inhibit the strand transfer step of the integration process[9][10]. The diketo acid moiety was crucial for chelating the divalent metal ions (typically Mg2+) in the active site of the integrase enzyme, thereby disrupting its catalytic function[9].

Key Early Diketo Acid-Based Inhibitors

Several early DKA-based compounds laid the groundwork for the development of Raltegravir. While many were potent in enzymatic assays, they often suffered from poor cellular permeability and unfavorable pharmacokinetic properties.

| Compound | Strand Transfer IC50 (nM) | 3'-Processing IC50 (µM) | Antiviral EC50 (µM) | Key Observations |

| L-708,906 | 420 | - | 5.5 | Selective for strand transfer, but with modest antiviral activity. |

| L-731,988 | 80 | 6 | 0.5 | Showed improved potency and selectivity for strand transfer over 3'-processing. |

| S-1360 | 20 | - | 0.2 | A potent diketo heteroaryl derivative that entered clinical development but was later discontinued. |

| L-870,810 | - | - | - | Showed a promising profile but was discontinued due to toxicity in preclinical studies. |

Table 1: Potency of Early Diketo Acid-Based Integrase Inhibitors. IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are approximate and compiled from various sources for comparative purposes.

The Path to Raltegravir: Optimizing for Success

The development of Raltegravir (formerly MK-0518) by Merck represents a culmination of extensive medicinal chemistry efforts aimed at overcoming the limitations of earlier integrase inhibitors[11][12]. The focus was on improving antiviral potency, particularly in the presence of human serum, enhancing pharmacokinetic properties to allow for oral bioavailability, and maintaining a favorable safety profile[11].

The discovery of Raltegravir stemmed from the evolution of 5,6-dihydroxypyrimidine-4-carboxamides and N-methyl-4-hydroxypyrimidinone-carboxamides[12]. Structural modifications were systematically made to maximize potency against wild-type HIV and a selection of resistant mutants, while also optimizing selectivity and metabolic stability[11][12].

dot

Figure 1: Logical progression of Raltegravir's development.

Preclinical and Clinical Development of Raltegravir

Raltegravir demonstrated a promising preclinical profile, meeting all the necessary criteria to be considered an effective and safe anti-HIV agent[11]. Preclinical pharmacokinetic studies predicted that it would be a twice-daily drug in humans, a prediction that was later confirmed in clinical trials[11].

Key Clinical Trials

The efficacy and safety of Raltegravir were established in a series of robust Phase II and Phase III clinical trials.

-

BENCHMRK-1 and BENCHMRK-2 Studies: These were pivotal, international, randomized, placebo-controlled trials in treatment-experienced adult patients with HIV-1 infection and resistance to at least one drug in each of the three available classes of antiretroviral therapy[13].

-

STARTMRK Study: This trial compared the efficacy and safety of Raltegravir with efavirenz, both in combination with tenofovir and emtricitabine, in treatment-naive adult patients with HIV-1 infection.

| Trial | Patient Population | Key Finding at 48 Weeks |

| BENCHMRK-1 & 2 | Treatment-experienced | Raltegravir + Optimized Background Therapy (OBT) was superior to placebo + OBT in achieving viral load <50 copies/mL. |

| STARTMRK | Treatment-naive | Raltegravir was non-inferior to efavirenz in achieving viral load <50 copies/mL, with a more rapid initial decline in viral load and a better lipid profile. |

Table 2: Summary of Key Raltegravir Clinical Trials.

Efficacy Data from Clinical Trials

The clinical trials consistently demonstrated the potent and durable antiretroviral activity of Raltegravir.

| Trial | Timepoint | % of Patients with HIV-1 RNA <50 copies/mL (Raltegravir group) | Mean CD4+ Cell Count Increase from Baseline (cells/mm³) (Raltegravir group) |

| BENCHMRK-1 & 2 | Week 48 | ~62% | ~109 |

| STARTMRK | Week 48 | ~86% | ~189 |

| STARTMRK | Week 96 | ~81% | ~241 |

Table 3: Efficacy of Raltegravir in Pivotal Clinical Trials.

Experimental Protocols

The development of integrase inhibitors relied on a suite of specialized in vitro and cell-based assays to determine potency and selectivity.

Integrase Strand Transfer Assay (Biochemical Assay)

This assay is designed to measure the ability of a compound to inhibit the strand transfer step of the HIV-1 integration reaction in a cell-free system.

Principle: Recombinant HIV-1 integrase is incubated with a pre-processed viral DNA substrate (donor DNA) and a target DNA substrate. The strand transfer reaction results in the integration of the donor DNA into the target DNA, which can be quantified.

dot

Figure 2: Workflow for an in vitro integrase strand transfer assay.

Generalized Protocol:

-

Prepare Reaction Mixture: A reaction buffer containing a divalent cation (e.g., Mg2+ or Mn2+), DTT, and other components is prepared.

-

Enzyme and Substrate Incubation: Recombinant HIV-1 integrase is incubated with a labeled (e.g., biotinylated or radiolabeled) donor DNA substrate to form a pre-integration complex.

-

Inhibitor Addition: The test compound (potential inhibitor) is added to the reaction mixture at various concentrations.

-

Initiate Strand Transfer: A target DNA substrate is added to initiate the strand transfer reaction.

-

Reaction Termination and Product Detection: The reaction is stopped after a defined period. The integrated DNA product is then separated from the unreacted substrates (e.g., by gel electrophoresis) and quantified.

-

Data Analysis: The concentration of the test compound that inhibits the strand transfer reaction by 50% (IC50) is calculated.

Cell-Based Antiviral Assay

This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.